(Benzylamine)trifluoroboron discovery and synthesis history
(Benzylamine)trifluoroboron discovery and synthesis history
An In-depth Technical Guide on the Discovery and Synthesis of (Benzylamine)trifluoroboron
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Benzylamine)trifluoroboron, a Lewis acid-base adduct formed from benzylamine and boron trifluoride, is a stable crystalline solid with applications in organic synthesis and materials science. This document provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. It includes a thorough compilation of its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its preparation using boron trifluoride etherate. The underlying principles of its formation and structural characteristics are also discussed.
Introduction and Historical Context
The study of boron-nitrogen compounds has a rich history, dating back to the early 19th century with the discovery of ammonia-trifluoroborane. However, the systematic investigation of amine-borane adducts gained significant momentum in the 20th century, with pioneering work by chemists like Herbert C. Brown.[1] These adducts are formed through the coordination of a Lewis basic amine with a Lewis acidic borane.
(Benzylamine)trifluoroboron is a classic example of such an adduct. In this compound, the lone pair of electrons on the nitrogen atom of benzylamine forms a dative bond with the electron-deficient boron atom of boron trifluoride (BF₃).[2] This interaction satisfies the octet rule for the boron atom, resulting in a stable tetrahedral geometry around it. The formation of this adduct is a thermodynamically favorable and rapid reaction.[3]
Synthesis of (Benzylamine)trifluoroboron
The primary method for synthesizing (benzylamine)trifluoroboron is the direct reaction between benzylamine and boron trifluoride. Due to the hazardous nature of gaseous boron trifluoride, the synthesis is most conveniently and safely carried out using a stabilized liquid precursor, boron trifluoride diethyl etherate (BF₃·OEt₂).
Reaction Principle
The synthesis involves the displacement of the diethyl ether ligand from the boron trifluoride etherate complex by the stronger Lewis base, benzylamine. The reaction proceeds as follows:
C₆H₅CH₂NH₂ + BF₃·OEt₂ → C₆H₅CH₂NH₂·BF₃ + (C₂H₅)₂O
This reaction is typically exothermic and results in the precipitation of the solid (benzylamine)trifluoroboron adduct from the reaction mixture.
Experimental Protocol
The following protocol is adapted from general procedures for the synthesis of N-heterocyclic-BF₃ adducts.[4]
Materials:
-
Benzylamine (C₆H₅CH₂NH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
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Schlenk flask
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Magnetic stirrer and stir bar
-
Septum
-
Ice bath
-
Cannula or syringe for liquid transfer
-
Vacuum line
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve benzylamine (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add boron trifluoride diethyl etherate (1.1 equivalents) dropwise to the stirred solution via syringe.
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A white precipitate of (benzylamine)trifluoroboron should form upon addition.
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Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, continuing to stir for an additional 1-2 hours.
-
The resulting solid product can be isolated by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain pure (benzylamine)trifluoroboron.
Physicochemical and Spectroscopic Data
(Benzylamine)trifluoroboron is typically a white crystalline solid.[5] A summary of its known and estimated physicochemical and spectroscopic properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉BF₃N | [5] |
| Molecular Weight | 174.96 g/mol | [6] |
| Appearance | White crystalline solid or colorless to light yellow oily liquid | [3][7] |
| Melting Point | Not definitively reported; similar adducts melt in the 85-95 °C range. | [2] |
| Boiling Point | 185 °C at 760 mmHg | [8] |
| Density | 1.43 g/cm³ at 20°C | [5] |
| ¹¹B NMR Chemical Shift | Estimated between -1 and +1 ppm (relative to BF₃·OEt₂ at 0 ppm) | [9] |
Note on ¹¹B NMR: The ¹¹B NMR chemical shift is a key indicator of the formation of the tetracoordinate boron center in the adduct. For BF₃ adducts with nitrogen donors, the chemical shift is typically observed in a narrow range around 0 ppm when referenced to external BF₃·OEt₂.
Visualization of Synthesis Workflow
The synthesis of (benzylamine)trifluoroboron from benzylamine and boron trifluoride etherate can be represented by the following workflow diagram.
Caption: Workflow for the synthesis of (benzylamine)trifluoroboron.
Conclusion
(Benzylamine)trifluoroboron is a readily synthesized and stable Lewis acid-base adduct with a well-established chemistry. Its preparation from benzylamine and boron trifluoride etherate provides a safe and efficient route for its production in a laboratory setting. The characterization of this compound, particularly by ¹¹B NMR spectroscopy, confirms the formation of the dative boron-nitrogen bond. This technical guide provides researchers and professionals in drug development and materials science with the essential historical, theoretical, and practical knowledge required for the synthesis and handling of (benzylamine)trifluoroboron.
References
- 1. researchgate.net [researchgate.net]
- 2. Why does boron trifluoride behave as a Lewis acid? - askIITians [askiitians.com]
- 3. Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. quora.com [quora.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 8. Herbert C. Brown - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
